双(磺基琥珀酰亚胺)琥珀酸钠盐

描述

Bis(sulfosuccinimidyl)succinate sodium salt is a chemical compound widely used in biochemical research. It is known for its ability to act as a crosslinker, facilitating the formation of covalent bonds between molecules, particularly proteins. This compound is water-soluble, making it suitable for various aqueous applications, and is often utilized in studies involving protein-protein interactions, receptor-ligand interactions, and other molecular biology applications.

科学研究应用

Bis(sulfosuccinimidyl)succinate sodium salt has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex molecules and in the study of molecular interactions.

Biology: It is employed in protein crosslinking studies to investigate protein-protein interactions and to stabilize protein complexes for structural analysis.

Medicine: It is used in the development of diagnostic assays and in the study of disease mechanisms involving protein interactions.

Industry: It is utilized in the production of bioconjugates and in the development of biosensors and other analytical tools.

作用机制

Target of Action

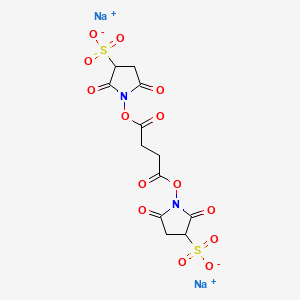

Bis(sulfosuccinimidyl)succinate sodium salt, also known as Butanedioic Acid 1,4-Bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) Ester Disodium Salt, is a homobifunctional crosslinker . Its primary targets are proteins , including antibodies, that contain primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide .

Mode of Action

This compound contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .

Biochemical Pathways

The compound is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking . Furthermore, it can ‘fix’ protein interactions to allow identification of weak or transient protein interactions .

Pharmacokinetics

The compound is water-soluble , which means it can be dissolved in water and many commonly used buffers up to ∼100 mM . This avoids the use of organic solvents which may perturb protein structure . The compound is also membrane-impermeable, allowing for cell surface labeling .

Result of Action

The result of the compound’s action is the formation of stable amide bonds between proteins, including antibodies, that contain primary amines . This allows for the identification of protein interactions and receptor-ligand interactions .

Action Environment

The compound’s action is influenced by the pH of the environment, with optimal reactivity towards primary amines occurring at pH 7-9 . The compound is also influenced by the presence of water or buffers, as it is water-soluble .

生化分析

Biochemical Properties

Bis(sulfosuccinimidyl)succinate sodium salt contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Cellular Effects

The compound’s membrane-impermeable property allows for cell surface labeling . It can crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . This property of Bis(sulfosuccinimidyl)succinate sodium salt enables the identification of receptor-ligand interactions by chemical crosslinking .

Molecular Mechanism

The molecular mechanism of Bis(sulfosuccinimidyl)succinate sodium salt involves the formation of stable amide bonds with primary amines . This reaction is facilitated by the NHS esters present in the compound, which react rapidly with any primary amine-containing molecule . This mechanism allows the compound to ‘fix’ protein interactions, enabling the identification of weak or transient protein interactions .

Temporal Effects in Laboratory Settings

The effects of Bis(sulfosuccinimidyl)succinate sodium salt can change over time in laboratory settings. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended not to prepare stock solutions for storage .

Metabolic Pathways

Given its role as a crosslinker, it may interact with various enzymes and cofactors during the process of protein crosslinking .

Transport and Distribution

Bis(sulfosuccinimidyl)succinate sodium salt is water-soluble , which facilitates its transport and distribution within cells and tissues. It is membrane-impermeable, which restricts its localization to the cell surface .

Subcellular Localization

Due to its membrane-impermeable nature, Bis(sulfosuccinimidyl)succinate sodium salt is localized on the cell surface . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl)succinate sodium salt typically involves the reaction of succinic anhydride with N-hydroxysulfosuccinimide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium ions. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of bis(sulfosuccinimidyl)succinate sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

化学反应分析

Types of Reactions

Bis(sulfosuccinimidyl)succinate sodium salt primarily undergoes substitution reactions, where the sulfosuccinimidyl groups react with primary amines to form stable amide bonds. This reaction is commonly used in crosslinking applications to link proteins or other molecules containing primary amines.

Common Reagents and Conditions

The reaction of bis(sulfosuccinimidyl)succinate sodium salt with primary amines typically occurs under mild conditions, with a pH range of 7-9 being optimal. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) to maintain the desired pH and to provide a suitable environment for the reaction.

Major Products Formed

The major products formed from the reaction of bis(sulfosuccinimidyl)succinate sodium salt with primary amines are stable amide bonds. These bonds link the target molecules, resulting in crosslinked complexes that can be analyzed for various biochemical properties.

相似化合物的比较

Bis(sulfosuccinimidyl)succinate sodium salt can be compared to other similar crosslinking agents, such as bis(sulfosuccinimidyl)suberate and disuccinimidyl suberate. While all these compounds function as crosslinkers, bis(sulfosuccinimidyl)succinate sodium salt is unique in its water solubility and its ability to form stable amide bonds under mild conditions. This makes it particularly suitable for applications in aqueous environments and for studies involving sensitive biomolecules.

List of Similar Compounds

- Bis(sulfosuccinimidyl)suberate

- Disuccinimidyl suberate

- Bis(sulfosuccinimidyl)glutarate

These compounds share similar functional groups and mechanisms of action but differ in their solubility and spacer arm lengths, which can influence their suitability for specific applications.

生物活性

Overview

Bis(sulfosuccinimidyl)succinate sodium salt, commonly referred to as BS3, is a homobifunctional crosslinker widely utilized in biochemical research. This compound is particularly valued for its ability to form stable covalent bonds between biomolecules, facilitating the study of protein-protein interactions and cellular processes.

- Molecular Formula : C₁₂H₁₄N₂NaO₈S₂

- Molecular Weight : Approximately 572.43 g/mol

- Appearance : White to light tan solid

- Solubility : Highly water-soluble, making it suitable for biological applications where organic solvents may interfere with protein function.

- Melting Point : Exceeds 300°C, indicating thermal stability.

BS3 acts primarily through its reactive N-hydroxysulfosuccinimidyl (NHS) ester groups, which selectively react with primary amines present in proteins and other biomolecules. The reaction mechanism involves nucleophilic substitution, resulting in the formation of stable amide bonds:

This covalent linkage effectively stabilizes protein complexes and enhances the understanding of transient interactions within cellular environments.

Protein Crosslinking

BS3 is extensively used to study protein-protein interactions by crosslinking proteins at their surface. This method allows researchers to analyze receptor-ligand binding and the dynamics of protein complexes in various biological contexts. The flexibility provided by the eight-carbon spacer arm reduces steric hindrance, facilitating effective crosslinking without compromising protein structure.

Cellular Effects

Due to its membrane-impermeable nature, BS3 is particularly effective for crosslinking cell surface proteins without affecting intracellular components. This property is crucial for exploring interactions that occur on the cell membrane, such as signaling pathways and receptor activation.

Case Studies

- Protein Interaction Studies : In a study examining the interaction between G-protein coupled receptors (GPCRs) and their ligands, BS3 was employed to stabilize these transient interactions. The results indicated that crosslinked complexes could be analyzed using mass spectrometry, providing insights into receptor conformational changes upon ligand binding .

- Antibody-Drug Conjugates : BS3 has been utilized in the development of antibody-drug conjugates (ADCs), where it facilitates the attachment of cytotoxic agents to antibodies. This method enhances targeted delivery to cancer cells while minimizing systemic toxicity .

- Receptor-Ligand Binding Analysis : A study demonstrated the application of BS3 in analyzing the binding kinetics of ligands to their respective receptors on live cells. The crosslinking allowed for a detailed examination of binding affinities and interaction dynamics over time .

Biochemical Analysis

| Property | Description |

|---|---|

| Reactivity | Highly reactive towards primary amines |

| Crosslinking Efficiency | Forms stable conjugates with minimal steric hindrance |

| pH Dependence | Optimal reactivity at pH 7-9 |

| Application Areas | Biochemistry, molecular biology, drug development |

属性

IUPAC Name |

disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMAZBCSVWSDIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747237 | |

| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-96-9 | |

| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。